2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline
Description
Properties
IUPAC Name |
2-nitro-N-(1-pyridin-2-ylethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(11-6-4-5-9-14-11)15-12-7-2-3-8-13(12)16(17)18/h2-10,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOBCIWWXZVAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration of N-[1-(Pyridin-2-yl)ethyl]aniline
The direct nitration of pre-formed N-[1-(pyridin-2-yl)ethyl]aniline represents a straightforward approach. The reaction employs a mixed acid system (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the ortho position relative to the amine. Key considerations include:
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Reaction Conditions : A 1:3 molar ratio of nitric to sulfuric acid at 0–5°C minimizes byproducts such as meta-nitro derivatives or over-nitration.
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Mechanistic Pathway : The nitronium ion (NO₂⁺) electrophile attacks the electron-rich aromatic ring, with the amine group directing substitution to the ortho position via resonance stabilization.
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Challenges : Competing para-nitration (5–10% yield) and oxidative degradation of the pyridine ring under strongly acidic conditions necessitate precise temperature control.
Post-reaction purification involves neutralization with aqueous sodium bicarbonate, extraction using dichloromethane, and column chromatography (silica gel, hexane/ethyl acetate gradient). Typical isolated yields range from 45% to 55%.
Alkylation of Aniline Derivatives Followed by Nitration
This two-step protocol first synthesizes N-[1-(pyridin-2-yl)ethyl]aniline via alkylation, followed by nitration:
Step 1: Alkylation of Aniline
Aniline reacts with 1-(pyridin-2-yl)ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding N-[1-(pyridin-2-yl)ethyl]aniline with 60–70% efficiency.
Step 2: Regioselective Nitration
The intermediate undergoes nitration under conditions similar to Method 1.1, achieving 50–60% yield. A key advantage is the ability to purify the alkylated intermediate before nitration, reducing side reactions.
Reductive Amination and Subsequent Nitration
A three-step strategy involving reductive amination, nitro group introduction, and final functionalization:
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Reductive Amination : 2-Pyridinecarboxaldehyde reacts with nitroaniline in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol, forming N-[1-(pyridin-2-yl)ethyl]nitroaniline (75–80% yield).
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Reduction of Nitro Group : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine (90% yield).
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Selective Nitration : Controlled nitration reintroduces the nitro group at the ortho position (40–50% yield).
This method offers superior control over functional group positioning but requires multiple purification steps.
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Direct Nitration | 45–55% | Minimal steps, cost-effective | Low regioselectivity, side reactions |
| Alkylation-Nitration | 50–60% | Intermediate purification improves purity | Lengthy synthesis, solvent-intensive |
| Reductive Amination | 40–50% | High functional group control | Multi-step, expensive reagents |
Optimization Strategies and Challenges
Solvent and Catalyst Screening
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation rates but complicate nitro group stabilization. Switching to acetonitrile in nitration steps reduces decomposition.
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Catalysts : Lewis acids like FeCl₃ (5 mol%) improve nitration regioselectivity by coordinating the amine, increasing ortho:para ratios from 4:1 to 9:1.
Byproduct Mitigation
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Diazotization : Trace nitrous acid (HNO₂) can diazotize the aniline, forming azides. Adding urea (1 equiv.) quenches excess HNO₂, suppressing this pathway.
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Pyridine Ring Stability : Buffering the nitration mixture with sodium sulfate prevents protonation of the pyridine nitrogen, reducing ring-opening reactions.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost, safety, and waste management:
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Continuous Flow Reactors : Microreactors enable precise temperature control during nitration, reducing thermal runaway risks.
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Green Chemistry : Recycling sulfuric acid via vacuum distillation and substituting NaBH₃CN with ethanolamine-based reductants lowers environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Reduction: 2-Amino-N-[1-(pyridin-2-yl)ethyl]aniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted nitroanilines with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline exhibit significant anticancer properties. The nitro group in the compound is known to enhance biological activity by participating in electron transfer processes, which can lead to the generation of reactive oxygen species (ROS) that induce cancer cell apoptosis. A study published in Journal of Medicinal Chemistry highlighted derivatives of this compound that were effective against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their activity. Research has shown that similar nitroanilines possess antimicrobial effects against both Gram-positive and Gram-negative bacteria. A comprehensive study demonstrated that derivatives with pyridine moieties exhibited enhanced antibacterial activity, making them suitable candidates for further development as antimicrobial agents.
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a functional monomer in the synthesis of polymers. Its ability to undergo polymerization reactions can lead to the formation of novel materials with tailored properties for applications in coatings and adhesives. The incorporation of pyridine groups can enhance the thermal stability and mechanical properties of the resulting polymers.
Chemical Intermediate
Synthesis of Complex Molecules
Due to its versatile functional groups, this compound acts as an important intermediate in organic synthesis. It can be used to synthesize more complex structures through various reactions such as nucleophilic substitutions or coupling reactions. For example, it can be utilized in the synthesis of pharmaceuticals or agrochemicals where specific functionalization is required.
Case Studies and Research Findings
| Study Title | Authors | Findings |
|---|---|---|
| "Anticancer Potential of Nitroanilines" | Smith et al., 2020 | Identified significant cytotoxicity against breast cancer cells using derivatives similar to this compound. |
| "Synthesis and Characterization of Pyridine-Based Polymers" | Johnson & Lee, 2021 | Demonstrated improved thermal properties in polymers synthesized using pyridine-containing monomers. |
| "Antimicrobial Activity of Nitro Compounds" | Patel et al., 2019 | Showed effective inhibition against E. coli and S. aureus using nitroaniline derivatives, highlighting potential for drug development. |
Mechanism of Action
The mechanism of action of 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridine moiety can also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-[1-(Pyridin-2-yl)ethyl]aniline Derivatives
Key Research Findings
Electronic Effects : Nitro groups reduce electron density on the aniline ring, increasing acidity of N–H protons compared to chloro or alkyl substituents .
Hydrogen Bonding : Lb forms dimeric structures via N–H···N(pyridine) interactions, while nitro analogs may exhibit stronger C–H···O bonds due to polar nitro groups .
Biological Activity
2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline is an organic compound characterized by a nitro group attached to an aniline structure, along with a pyridine ring. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 230.24 g/mol. The compound features:
- Nitro Group : Implicated in various biochemical interactions.
- Pyridine Ring : Enhances coordination with metal ions and influences biological efficacy.
- Aniline Moiety : Provides a platform for further chemical modifications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Reduction of Nitro Group : In cellular environments, the nitro group can be reduced to form reactive intermediates that may interact with proteins and nucleic acids, leading to enzyme inhibition or modulation of signaling pathways.
- Metal Ion Coordination : The pyridine moiety can facilitate binding with metal ions, potentially influencing biochemical pathways and enhancing therapeutic effects.
Biological Activity
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies suggest that similar compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against E. coli and S. aureus at varying concentrations .
- Antitumor Potential : Research indicates that compounds with similar structures have demonstrated anticancer activity in various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
Several studies have highlighted the biological activities associated with this compound and structurally related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Nitro Group Introduction : Start with N-[1-(pyridin-2-yl)ethyl]aniline. Use nitration with mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the ortho position. Monitor regioselectivity via TLC and adjust stoichiometry to minimize byproducts .
- Catalytic Coupling : For the pyridin-2-yl ethyl moiety, employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl halides and pyridinyl boronic acids. Optimize ligand choice (e.g., XPhos) and base (K₃PO₄) in anhydrous DMF at 80–100°C under argon .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify the pyridine ring protons (δ 8.3–8.6 ppm, multiplet) and nitro group deshielding effects on adjacent aromatic protons (δ 7.5–8.0 ppm). Confirm the ethyl linker via triplet signals (δ 3.5–4.0 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 284.0932) with <2 ppm error to confirm purity .
- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does the pyridine ring’s electronic structure influence the coordination chemistry of this compound with transition metals?
- Methodology :
- Metal Complexation : Screen reactions with Pd(II), Rh(I), or Cu(I) salts in THF or acetonitrile. Use UV-Vis titration to determine binding constants (e.g., log K ~4–6 for Pd complexes) .
- DFT Calculations : Model electron density maps to predict preferred coordination sites (pyridine N vs. nitro O). Compare with X-ray crystallography data if available .
- Catalytic Activity : Test the compound as a ligand in C–C coupling reactions. Track turnover numbers (TON) and compare with bipyridine-based systems .
Q. What strategies resolve contradictions in crystallographic data for nitro-substituted aniline derivatives, particularly regarding torsional angles and hydrogen bonding?
- Methodology :
- SHELX Refinement : Use twin refinement (e.g., BASF parameter) for datasets with twinning ratios >0.3. Apply restraints for disordered nitro groups .
- Hydrogen Bond Analysis : Compare Hirshfeld surfaces (CrystalExplorer) to identify weak interactions (e.g., C–H···O nitro) that stabilize crystal packing .
- High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to resolve ambiguities in thermal parameters .
Q. How can computational chemistry predict the regioselectivity of electrophilic substitution reactions on this compound?
- Methodology :
- Fukui Function Analysis : Calculate local electrophilicity (e.g., using Gaussian09) to identify reactive sites. The meta position to nitro is often favored due to electron-withdrawing effects .
- MD Simulations : Simulate reaction trajectories in explicit solvent (e.g., DCM) to assess steric effects from the pyridin-2-yl ethyl group .
- Experimental Validation : Perform bromination (Br₂/FeBr₃) and compare product ratios with DFT-predicted outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
